Boc-Ser-OBzl

Übersicht

Beschreibung

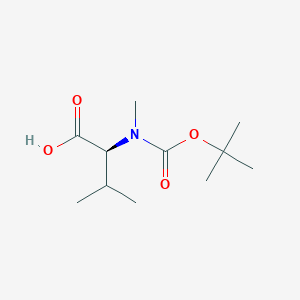

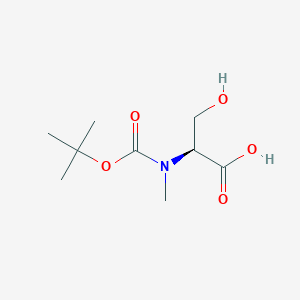

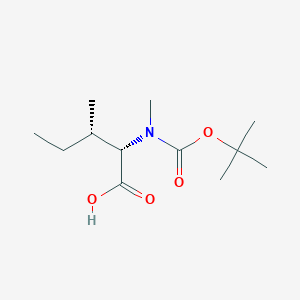

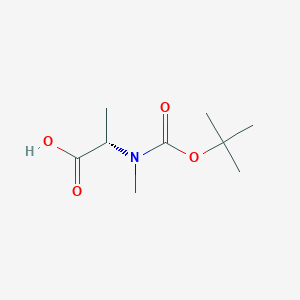

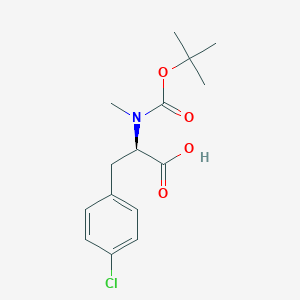

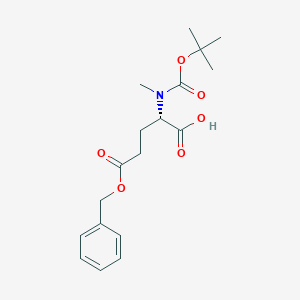

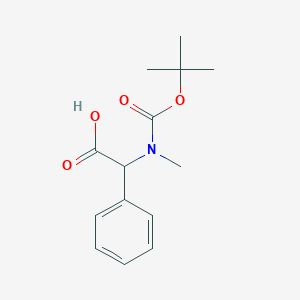

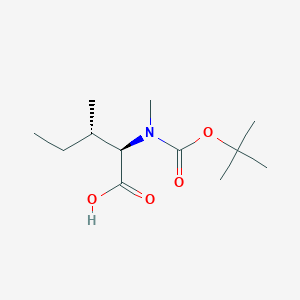

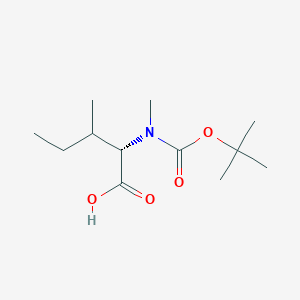

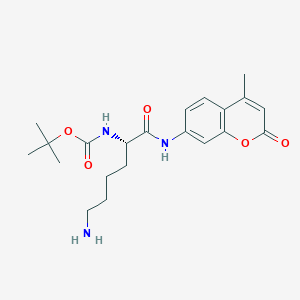

“Boc-Ser-OBzl” is a chemical compound with the empirical formula C15H21NO5 . It is also known as Boc-L-serine benzyl ester . The compound has a molecular weight of 295.33 .

Synthesis Analysis

“Boc-Ser-OBzl” is used in both solid phase peptide synthesis and solution phase peptide synthesis . In solid phase synthesis, the peptide is cleaved from the resin with HF or TFMSA, which simultaneously cleaves the benzyl ether from Ser (Bzl) residues .Molecular Structure Analysis

The SMILES string of “Boc-Ser-OBzl” isCC(C)(C)OC(=O)NC@@HC(=O)OCc1ccccc1 . The InChI key is BQADRZHPZVQGCW-LBPRGKRZSA-N . Physical And Chemical Properties Analysis

“Boc-Ser-OBzl” is a solid compound . Its density is approximately 1.2±0.1 g/cm3 . The boiling point is around 458.8±40.0 °C at 760 mmHg . The melting point is 91ºC (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Oligophosphoseryl Peptides : Boc-Ser-OBzl is used in synthesizing protected oligophosphoseryl peptides from bovine caseins. These peptides are synthesized using Boc-Ser-OBzl as an acylating carboxyl component in peptide synthesis (Paquet & Johns, 2009).

Supercritical Fluid Extraction in Pesticide Analysis : Boc-Ser-OBzl derivatives are used in the study of the release of covalently bound metabolites of organophosphate pesticides from synthetic dialkyl phosphoserine peptides, demonstrating the potential for supercritical fluid extraction in environmental analysis (Paquet & Khan, 1995).

Peptide-Cellulose Conjugate Synthesis : This compound plays a role in the synthesis of novel peptide-cellulose conjugates containing O-phospho-l-serine. It is used in the phosphoryl-protection strategy during the synthesis of these conjugates (Devarayan et al., 2013).

Study on the Synthetic Methodology of Benzyl O-benzyl-L-serinate Hydrochloride : Boc-Ser-OBzl is used in the synthesis of key intermediates for benzyl O-benzyl-L-serinate hydrochloride, highlighting its role in medicinal chemistry synthesis (Yang Da-cheng, 2003).

Catalysis in Hydrolytic Reactions : Boc-Ser-OBzl derivatives are synthesized for use as catalysts in hydrolytic reactions, demonstrating their application in biochemical and enzymatic studies (Nishi & Nakajima, 1982).

Infrared Absorption Studies of Human Hemoglobin α-Chain Fragments : These studies involve the conformational analysis of peptide fragments in various solvents, showcasing the utility of Boc-Ser-OBzl in studying peptide structure and behavior (Narita et al., 1987).

Synthesis of Encephalitogenic Determinants of Myelin Basic Protein : Boc-Ser-OBzl is used in the synthesis of peptides related to myelin basic protein, providing insights into neurological diseases and potential therapeutic approaches (Pasaribu, 1977).

Studies on 2,2,2-Trichloroethyl Groups for Phosphate Protection in Phosphoserine Peptide Synthesis : This research utilizes Boc-Ser-OBzl derivatives for the synthesis of peptides, demonstrating its application in developing novel synthetic methodologies (Paquet, 2009).

Wirkmechanismus

Target of Action

Boc-Ser-OBzl, also known as N-tert-Butoxycarbonyl-O-benzyl-L-serine, is a compound primarily used in peptide synthesis . Its primary targets are the amino acids in a peptide chain that it helps to link together during the synthesis process .

Mode of Action

Boc-Ser-OBzl acts as a protective group in peptide synthesis. It protects the serine (Ser) amino acid during the synthesis process, allowing the peptide chain to form without unwanted side reactions . The Boc group protects the amino group of Ser, and the benzyl (Bzl) group protects the hydroxyl group of Ser .

Biochemical Pathways

The main biochemical pathway involving Boc-Ser-OBzl is peptide synthesis. During this process, Boc-Ser-OBzl is used to form amide bonds with other amino acids, creating a peptide chain . The Boc and Bzl protecting groups are then removed, revealing the Ser amino acid in its natural state .

Result of Action

The result of Boc-Ser-OBzl’s action is the successful synthesis of peptides with the Ser amino acid. By protecting the Ser during synthesis, Boc-Ser-OBzl allows for the creation of peptides without unwanted side reactions .

Action Environment

The action of Boc-Ser-OBzl is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability. It is typically used in controlled laboratory environments for optimal performance .

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQADRZHPZVQGCW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427031 | |

| Record name | Boc-Ser-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser-OBzl | |

CAS RN |

59524-02-6 | |

| Record name | Boc-Ser-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural information about Boc-Ser(OBzl) can be derived from the research papers?

A1: The research primarily highlights the use of Boc-Ser(OBzl) as a protected building block in peptide synthesis. [, ] Specifically, the paper titled "Encephalitogenic Peptides: Synthesis and 13C N.M.R. of a Pentapeptide Fragment of Myelin Basic Protein of the (65-74) Region" utilizes ¹³C NMR to analyze the synthesized peptides containing this group. [] A key finding is the impact of the benzyl ether protecting group (OBzl) on the serine's ¹³C NMR shifts. The β-carbon experiences a downfield shift (resonates at a lower field), while the α-carbon exhibits an upfield shift. This information is valuable for confirming the presence and analyzing the conformation of Boc-Ser(OBzl) within a peptide sequence using NMR techniques.

Q2: How is Boc-Ser(OBzl) utilized in peptide synthesis, as demonstrated in the research?

A2: Both papers showcase the incorporation of Boc-Ser(OBzl) into peptide chains using conventional stepwise synthesis. [, ] This involves the sequential addition of protected amino acids to build the desired peptide sequence. Notably, "Encephalitogenic Peptides: Synthesis and 13C N.M.R. of a Pentapeptide Fragment of Myelin Basic Protein of the (65-74) Region" details the synthesis of Boc-Ser(OBzl)-Leu-Pro-Gln-Lys(N⁸-Cbz)-OBzl, a fragment of the Myelin Basic Protein (MBP) 65-74 region. [] This exemplifies the use of Boc-Ser(OBzl) in constructing peptides relevant to biological systems and potential therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.